ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

Carbonic Anhydrase Inhibition hCA I Acute Mountain Sickness

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate (CAS 2480283-75-6), also designated hCAI/II-IN-2 or compound 2b, is a synthetic small-molecule dual inhibitor of the human carbonic anhydrase isoforms hCA I and hCA II. It belongs to the N-quinary heterocycle-4-sulphamoylbenzamide class, characterized by a 1,3,4-thiadiazole core bearing an ethyl carboxylate at C2 and a 4-sulfamoylbenzamido moiety at C5.

Molecular Formula C12H12N4O5S2
Molecular Weight 356.4 g/mol
Cat. No. B12409065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate
Molecular FormulaC12H12N4O5S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H12N4O5S2/c1-2-21-11(18)10-15-16-12(22-10)14-9(17)7-3-5-8(6-4-7)23(13,19)20/h3-6H,2H2,1H3,(H2,13,19,20)(H,14,16,17)
InChIKeyHRSGBOLVGNUHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate (hCAI/II-IN-2): A Validated Dual Carbonic Anhydrase I/II Inhibitor for Anti-Hypoxic Research


Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate (CAS 2480283-75-6), also designated hCAI/II-IN-2 or compound 2b, is a synthetic small-molecule dual inhibitor of the human carbonic anhydrase isoforms hCA I and hCA II [1]. It belongs to the N-quinary heterocycle-4-sulphamoylbenzamide class, characterized by a 1,3,4-thiadiazole core bearing an ethyl carboxylate at C2 and a 4-sulfamoylbenzamido moiety at C5 . The compound was identified in a medicinal chemistry program targeting acute mountain sickness (AMS) and has demonstrated quantifiable anti-hypoxic efficacy in a murine model, alongside a well-characterized in vitro inhibition profile against multiple hCA isoforms [1].

Why hCAI/II-IN-2 Cannot Be Replaced by Acetazolamide or Other In-Class Sulfonamides for AMS Research


Generic substitution with acetazolamide (AAZ) — the only FDA-approved carbonic anhydrase inhibitor for AMS — is not scientifically equivalent because AAZ exhibits a ~94-fold selectivity bias toward hCA II over hCA I (Ki hCA I = 1237.10 nM; Ki hCA II = 13.22 nM), leaving hCA I substantially under-inhibited at therapeutic concentrations [1]. In contrast, hCAI/II-IN-2 was explicitly designed to achieve balanced dual hCA I/II inhibition. Even among close analogs within the same N-quinary heterocycle-4-sulphamoylbenzamide series (e.g., compounds 5b and 6d), the terminal heterocycle substitution produces measurable differences in isoform selectivity, hCA IX off-target activity, and in vivo survival benefit that preclude interchangeable use [1]. The quantitative evidence below establishes that procurement of the specific 1,3,4-thiadiazole-2-carboxylate scaffold is required to reproduce published in vitro and in vivo results.

Head-to-Head Quantitative Evidence: hCAI/II-IN-2 vs. Acetazolamide and Series Analogs 5b and 6d


hCA I Inhibitory Potency: 30-Fold Superiority of hCAI/II-IN-2 Over Acetazolamide

hCAI/II-IN-2 (compound 2b) inhibited hCA I with a Ki of 40.97 nM, compared to acetazolamide (AAZ) which exhibited a Ki of 1237.10 nM against the same isoform under identical stopped-flow CO₂ hydration assay conditions [1]. This represents an approximately 30.2-fold improvement in hCA I inhibitory potency. The hCA I Ki of hCAI/II-IN-2 falls within the mid-range of the active series (16.95–52.71 nM), and is 1.25-fold more potent than compound 5b (Ki = 51.25 nM) but 2.4-fold less potent than compound 6d (Ki = 16.95 nM) [1].

Carbonic Anhydrase Inhibition hCA I Acute Mountain Sickness Ki Determination

Dual hCA I/hCA II Inhibition Balance: hCAI/II-IN-2 Achieves a 2.7:1 I/II Ratio vs. Acetazolamide's 93.6:1

hCAI/II-IN-2 inhibited hCA II with a Ki of 15.15 nM, producing an hCA I/hCA II Ki ratio of 2.70, indicating near-balanced dual inhibition [1]. Acetazolamide displayed an hCA I/hCA II Ki ratio of 93.6 (1237.10 / 13.22 nM), reflecting extreme hCA II selectivity [1]. Within the series, compound 5b showed a ratio of 3.90 (51.25 / 13.15 nM) and compound 6d a ratio of 1.11 (16.95 / 15.22 nM) [2]. The intermediate balance of hCAI/II-IN-2 may offer a distinct pharmacological profile compared to the near-perfect balance of 6d or the greater hCA II bias of 5b.

Isoform Selectivity hCA II Balanced Inhibition Acute Mountain Sickness

In Vivo Survival Benefit in Hypoxia Model: hCAI/II-IN-2 Prolongs Survival by 21.7% vs. 6.5% for Acetazolamide

In a normobaric hypoxia mouse model, oral administration of hCAI/II-IN-2 (400 mg/kg, 14 days) prolonged survival time by 21.7% relative to the untreated control group [1]. Under identical experimental conditions, acetazolamide (AAZ) extended survival by only 6.5%, while compound 6d achieved a 29.3% prolongation [1]. Compound 5b was not among the two compounds advanced to in vivo survival testing, indicating that only hCAI/II-IN-2 (2b) and 6d demonstrated sufficient combined in vitro potency and in vivo tolerability to warrant efficacy assessment [1].

Anti-Hypoxic Activity In Vivo Efficacy Survival Model Acute Mountain Sickness

hCA IX Off-Target Activity: hCAI/II-IN-2 Shows 4.1-Fold Selectivity for hCA II Over hCA IX, Distinct from Analogs

hCAI/II-IN-2 inhibited the tumor-associated isoform hCA IX with a Ki of 61.88 nM, yielding a selectivity ratio of 4.08 for hCA II over hCA IX [1]. In comparison, compound 5b exhibited a Ki of 42.18 nM against hCA IX (hCA II/IX ratio = 0.31, i.e., hCA IX preference), and compound 6d showed a Ki of 27.04 nM (hCA II/IX ratio = 0.56) [2]. Thus, hCAI/II-IN-2 is unique among these three characterized analogs in maintaining a preference for the cytosolic hCA II isoform over the transmembrane hCA IX isoform, which may translate to a differentiated off-target profile.

Isoform Selectivity hCA IX Off-Target Profile Tumor-Associated Carbonic Anhydrase

In Vitro Cytotoxicity Absence: hCAI/II-IN-2 Is Non-Toxic to HEK293T Cells at up to 200 μM

hCAI/II-IN-2 (compound 2b) was evaluated for cytotoxicity in HEK293T cells at concentrations of 5–200 μM over 48 hours and exhibited no apparent toxicity [1][2]. In the same study, the authors stated that the lead compounds including 2b and 6d did not display any apparent toxicity in vitro and in vivo, although numeric cytotoxicity data for comparators 5b, 5f, and 6f were not individually tabulated in the published report [1]. Acetazolamide, as a clinically approved drug, also has a well-established low cytotoxicity profile, but its in vivo efficacy in the hypoxia model was significantly weaker [1].

Cytotoxicity Safety Pharmacology HEK293T In Vitro Toxicology

High-Impact Application Scenarios for Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate in AMS and Carbonic Anhydrase Research


In Vivo Murine Hypoxia Model for Acute Mountain Sickness Drug Discovery

hCAI/II-IN-2 is directly validated for use in normobaric hypoxia survival studies in BALB/c mice at 400 mg/kg p.o. for 14 days, where it extended survival by 21.7% over untreated controls — a 3.34-fold improvement over acetazolamide's 6.5% prolongation [1]. Researchers designing AMS efficacy studies should select hCAI/II-IN-2 as a positive control or tool compound when a robust in vivo survival signal is required and AAZ's weak effect size is insufficient to power the experimental design.

Dual hCA I/II Biochemical Profiling and Isoform Selectivity Screening Panels

With well-defined Ki values against hCA I (40.97 nM), hCA II (15.15 nM), and hCA IX (61.88 nM), hCAI/II-IN-2 serves as a characterized reference inhibitor for calibrating stopped-flow CO₂ hydration assays across multiple carbonic anhydrase isoforms [1]. Its intermediate hCA I/II selectivity ratio (2.70) and preferential cytosolic over tumor-associated isoform inhibition (4.08-fold hCA II > hCA IX) make it a useful comparator for profiling novel sulfonamide-based CA inhibitors where balanced dual inhibition is desired.

Structure-Activity Relationship (SAR) Studies on N-Quinary Heterocycle-4-Sulphamoylbenzamides

Within the Yang et al. 2020 series, hCAI/II-IN-2 (compound 2b) represents the 1,3,4-thiadiazole-2-carboxylate ethyl ester scaffold and provides a specific reference point for SAR exploration. Its measured Ki values and in vivo survival data can be directly compared with analogs bearing alternative quinary heterocycles — compound 5b (1,3,4-oxadiazole, Ki hCA I = 51.25 nM), compound 6d (oxadiazole-thione, Ki hCA I = 16.95 nM) — to correlate structural modifications with isoform potency, selectivity, and in vivo efficacy shifts [1][2].

Cellular Mechanistic Studies of Carbonic Anhydrase Inhibition Without Cytotoxicity Confounds

hCAI/II-IN-2 is non-cytotoxic to HEK293T cells at concentrations up to 200 μM after 48 h exposure, providing a ≥4.9-fold window above its hCA I Ki and ≥13.2-fold above its hCA II Ki [1]. This safety margin enables its use in cell-based assays probing carbonic anhydrase-dependent pH regulation, bicarbonate transport, or hypoxia-inducible factor (HIF) pathway modulation without the confounding influence of compound-induced cell death, provided that concentrations are maintained within the validated non-toxic range.

Quote Request

Request a Quote for ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.